2-Ethyl-6-methylphenol

Übersicht

Beschreibung

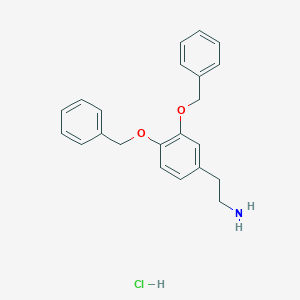

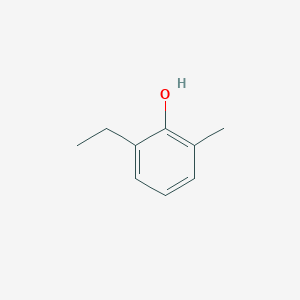

2-Ethyl-6-methylphenol, auch bekannt als 6-Ethyl-o-Kresol, ist eine organische Verbindung mit der Summenformel C₉H₁₂O. Es ist ein Derivat von Phenol und zeichnet sich durch das Vorhandensein einer Ethylgruppe und einer Methylgruppe aus, die an den Benzolring gebunden sind. Diese Verbindung findet sich häufig in Naturprodukten wie Thymianöl und Eukalyptusöl .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

2-Ethyl-6-methylphenol kann durch die alkalische Carbonsäure-katalysierte Oxidation von Toluol synthetisiert werden . Diese Methode beinhaltet die Verwendung einer Base und eines Carbonsäurekatalysators, um den Oxidationsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise über den gleichen Syntheseweg wie oben erwähnt, mit Optimierung für die großtechnische Produktion. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Phenolderivate umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Benzolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

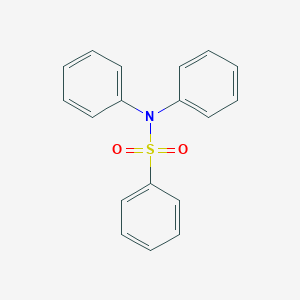

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter bestimmten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Phenolverbindungen.

Substitution: Halogenierte, nitrierte und sulfonierte Phenolverbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different phenolic derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-6-methylphenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen aufgrund seiner bioaktiven Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln, Duftstoffen und anderen chemischen Produkten eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Zellbestandteilen, die zu antimikrobiellen und antimykotischen Wirkungen führen. Es zielt auf mikrobielle Zellmembranen ab und stört deren Integrität, was zum Zelltod führt. Die Verbindung greift auch in enzymatische Pfade ein, die für das mikrobielle Überleben unerlässlich sind .

Wirkmechanismus

The mechanism of action of 2-Ethyl-6-methylphenol involves its interaction with cellular components, leading to antimicrobial and antifungal effects. It targets microbial cell membranes, disrupting their integrity and leading to cell death. The compound also interferes with enzymatic pathways essential for microbial survival .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-6-methylphenol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

o-Kresol (2-Methylphenol): Ähnliche Struktur, aber es fehlt die Ethylgruppe.

p-Kresol (4-Methylphenol): Isomer mit der Methylgruppe in para-Position.

m-Kresol (3-Methylphenol): Isomer mit der Methylgruppe in meta-Position.

Einzigartigkeit

Das Vorhandensein sowohl von Ethyl- als auch von Methylgruppen in this compound verleiht ihm einzigartige chemische Eigenschaften und Reaktivität im Vergleich zu seinen Isomeren. Dies macht es besonders wertvoll für bestimmte industrielle und Forschungsanwendungen .

Eigenschaften

IUPAC Name |

2-ethyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRFAQIWQFQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-50-9 | |

| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168596 | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-64-5 | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

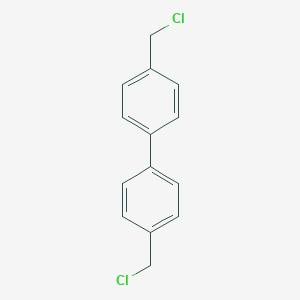

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?

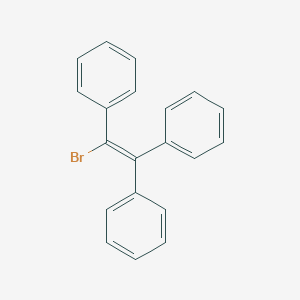

A1: Research demonstrates that this compound can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:

Q2: How can the presence of this compound be identified in complex materials like vulcanized rubber?

A2: this compound serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to this compound. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)

![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)